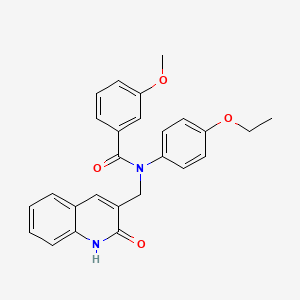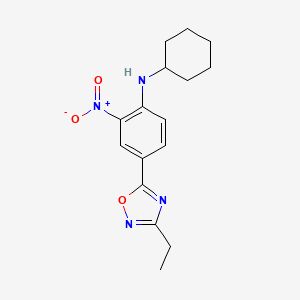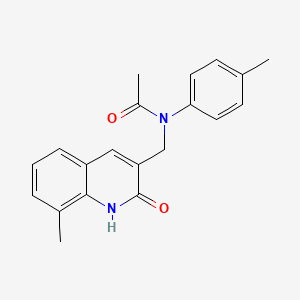
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a quinoline-based compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide varies depending on its application. In the case of metal ion detection, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide acts as a chelating agent, binding to metal ions and causing a change in fluorescence intensity. In the case of anti-tumor activity, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. As a photosensitizer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide generates reactive oxygen species upon exposure to light, leading to cell death in targeted tissues.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has low toxicity and does not significantly affect normal cell growth or viability. However, it has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation is that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide may not be specific to certain metal ions, leading to potential false positives. Additionally, its anti-tumor activity may not be effective against all types of cancer cells.
未来方向
Further research is needed to determine the full extent of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide's potential applications. One future direction may be to investigate its use as a photosensitizer in the treatment of skin cancer. Additionally, its potential as a fluorescent probe for the detection of metal ions in environmental samples could be explored. Further studies could also investigate the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in combination with other anti-tumor agents to enhance its efficacy.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 8-methylquinoline-2-carbaldehyde and p-toluidine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been investigated as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-9-18(10-8-13)22(15(3)23)12-17-11-16-6-4-5-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULVCYBQLOGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

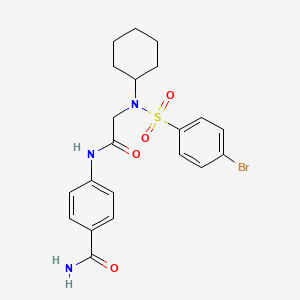
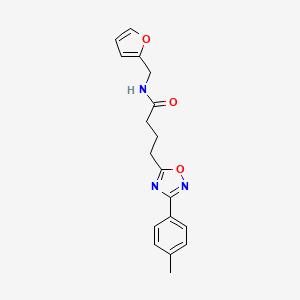
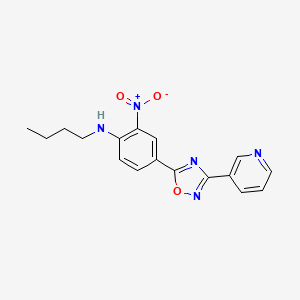
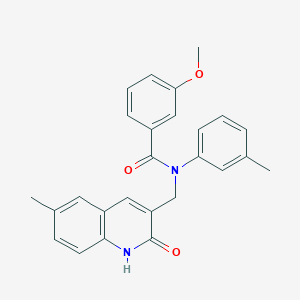

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

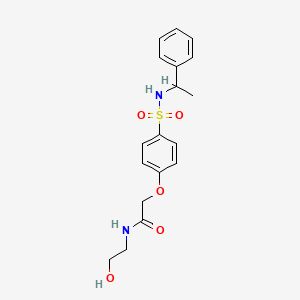

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
